![molecular formula C17H18O5 B12279460 1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate CAS No. 146763-69-1](/img/structure/B12279460.png)
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate is an organic compound with the molecular formula C17H18O5 and a molecular weight of 302.32 g/mol . This compound is known for its unique structure, which includes a propyn-1-yloxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
The synthesis of 1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate typically involves multiple steps starting from benzylidene compounds. One common method involves the reaction of diethyl malonate with 4-(2-propyn-1-yloxy)benzaldehyde under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by purification through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the propyn-1-yloxy group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used but often include carboxylic acids, alkanes, and substituted derivatives .
Applications De Recherche Scientifique
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mécanisme D'action
The mechanism by which 1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate exerts its effects involves interactions with various molecular targets. The propyn-1-yloxy group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies . Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to modulate biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate can be compared with similar compounds such as:
Diethyl malonate: A simpler ester used in similar synthetic applications but lacks the propyn-1-yloxy group.
Benzylidene malonates: Compounds with similar structures but different substituents on the phenyl ring, affecting their reactivity and applications.
Propargyl ethers: Compounds containing the propyn-1-yloxy group but with different ester or ketone functionalities.
The uniqueness of this compound lies in its combination of the propyn-1-yloxy group and the malonate ester, providing a versatile platform for various chemical transformations and applications .
Propriétés
Numéro CAS |
146763-69-1 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
diethyl 2-[(4-prop-2-ynoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C17H18O5/c1-4-11-22-14-9-7-13(8-10-14)12-15(16(18)20-5-2)17(19)21-6-3/h1,7-10,12H,5-6,11H2,2-3H3 |
Clé InChI |
WPCVRNXUPRQKIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC#C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


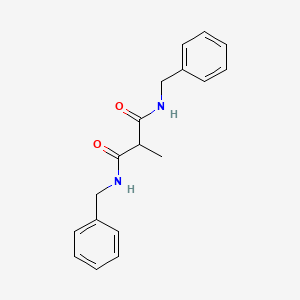
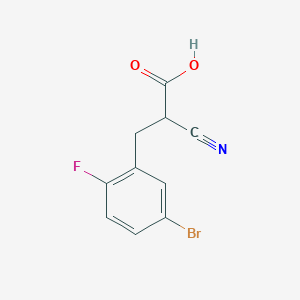
![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
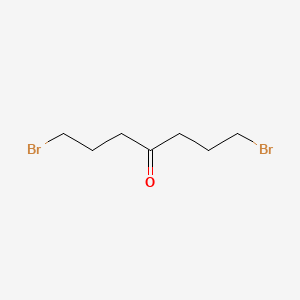
![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
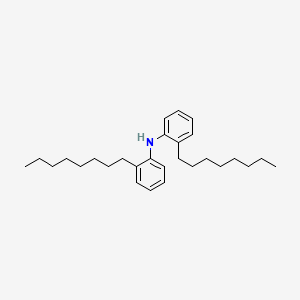
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)
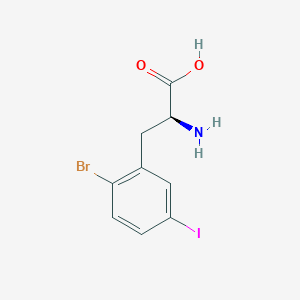
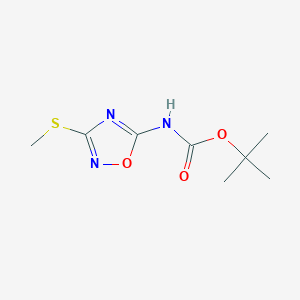
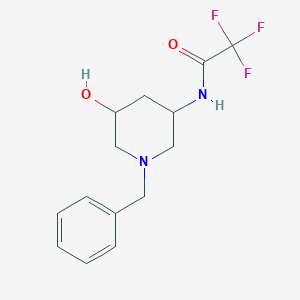
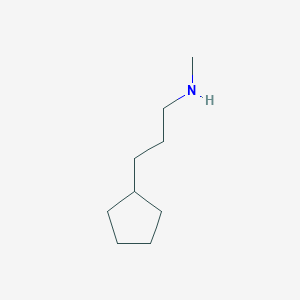
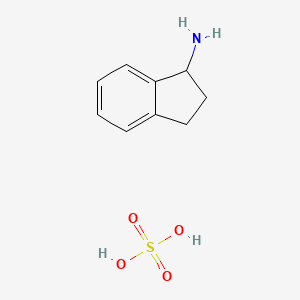
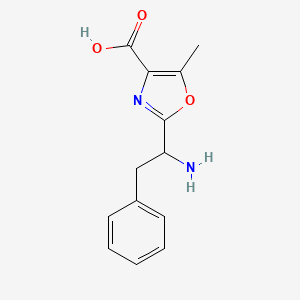
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)
